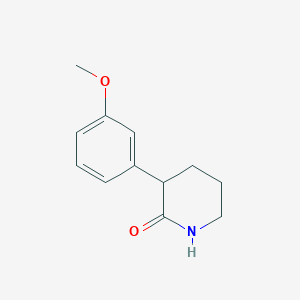

3-(3-Methoxyphenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-10-5-2-4-9(8-10)11-6-3-7-13-12(11)14/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMHCUWMCFNRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Methoxyphenyl Piperidin 2 One and Its Analogues

Classical Synthetic Routes

Classical approaches to the synthesis of 3-aryl-2-piperidones, the core structure of 3-(3-Methoxyphenyl)piperidin-2-one, have traditionally relied on multi-step sequences. One common strategy involves the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which can then be further manipulated to yield the desired piperidone ring. nih.govnih.gov Another established method is the Beckmann rearrangement of a corresponding cyclohexanone (B45756) oxime, often mediated by reagents like thionyl chloride. researchgate.net

The construction of the piperidine (B6355638) ring can also be achieved through intramolecular cyclization of suitable precursors. For instance, the cyclization of aminonitriles in the presence of a reducing agent like DIBAL-H can furnish the piperidine core. mdpi.com Additionally, the reaction of anilines with aldehydes and β-keto esters in the presence of a catalyst such as zirconium tetrachloride can produce polysubstituted tetrahydropyridines, which can be subsequently converted to piperidin-4-one-3-carboxylates under acidic conditions. researchgate.net

A notable classical synthesis of a related compound, 3-(3-methoxyphenyl)piperidine (B1313662), involves the catalytic hydrogenation of a precursor over platinum(IV) oxide in methanol. This reaction proceeds with a high yield of 90.7% under a pressure of 2844.3 Torr for 3 hours. chemicalbook.com While not directly yielding the 2-one, this highlights a common reduction strategy for related heterocyclic systems.

Modern and Stereoselective Synthesis Approaches

The demand for enantiomerically pure compounds has driven the development of modern and stereoselective synthetic methods for 3-substituted piperidones. These approaches often employ chiral catalysts or auxiliaries to control the stereochemistry of the final product.

A significant advancement is the use of rhodium-catalyzed asymmetric reactions. For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate has been developed to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. researchgate.netnih.govorganic-chemistry.orgacs.org These intermediates can then be reduced to the corresponding enantioenriched 3-substituted piperidines. nih.govacs.org This method offers broad functional group tolerance and can be performed on a gram scale. acs.org

Another powerful strategy involves the use of biocatalysis. Chemo-enzymatic approaches, combining chemical synthesis with enzymatic reactions, have been utilized for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. researchgate.net For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. researchgate.net

Radical cyclization also presents a modern route to stereoselectively synthesize substituted piperidines. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with diastereomeric ratios up to 40:1. nih.gov Furthermore, organophotocatalysis has enabled a one-step [1 + 2 + 3] strategy for accessing diverse substituted 2-piperidinones from simple starting materials like inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.net

The synthesis of chiral 3-hydroxypiperidin-2-ones has been achieved through the site-selective difunctionalization of the inert C(sp³)-H bonds of N-substituted piperidine derivatives. researchgate.net This method is believed to proceed through a cascade process involving cyclic enamine, oxiranium, and iminium intermediates. researchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of piperidone derivatives to minimize environmental impact and improve efficiency. nih.govsciencemadness.org This includes the use of less hazardous reagents, developing more atom-economical reactions, and minimizing waste. nih.govscribd.com

One green approach involves the use of amino acids, such as aspartic acid, as a substitute for ammonia (B1221849) in piperidone synthesis, offering a more environmentally benign route. sciencemadness.orgresearchgate.net Another example is the development of an efficient, one-pot multicomponent synthesis of polysubstituted tetrahydropyridines, which reduces the number of reaction steps and improves atom economy. researchgate.net

Catalytic hydrogenation using heterogeneous catalysts like Raney nickel is another green methodology, as it allows for the easy recovery and reuse of the catalyst and often proceeds with high yield and no production of "three wastes" (waste gas, wastewater, and industrial waste). google.com The use of water as a solvent in catalytic hydrogenation, as demonstrated in the synthesis of 3-hydroxypiperidines, further enhances the green credentials of the process. google.com

The development of solvent-free or solvent-minimized reaction conditions is also a key aspect of green chemistry. For instance, an efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed that presents significant advantages over the classical Dieckman approach. nih.govresearchgate.net

Optimization of Synthetic Yields and Purity

Optimizing synthetic yields and purity is a critical aspect of preparing this compound and its analogues for research and potential applications. This involves the careful selection of reagents, catalysts, and reaction conditions.

In catalytic hydrogenations, the choice of catalyst and support can significantly impact the reaction's efficiency and selectivity. For example, in the synthesis of 3-hydroxypiperidines, a ruthenium on silica (B1680970) (Ru/SiO2) catalyst with an alumina (B75360) (Al2O3) co-catalyst was found to be effective. google.com The optimization of reaction parameters such as temperature, pressure, and reaction time is also crucial. For instance, a study on the alkylation of 4-piperidone (B1582916) found that conducting the reaction overnight at 70 °C was necessary for complete conversion. scribd.com

Purification techniques play a vital role in obtaining high-purity compounds. Flash chromatography and crystallization are commonly employed methods to purify piperidone derivatives. scribd.com In some cases, a simple solvent extraction can be sufficient to separate the desired product from impurities, avoiding the need for column chromatography. researchgate.net

Table of Reaction Conditions and Yields for Piperidine Synthesis:

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product | Yield (%) | Reference |

| Precursor to 3-(3-methoxyphenyl)piperidine | hydrogenchloride; hydrogen; platinum(IV) oxide | 3-(3-Methoxyphenyl)piperidine | 90.7 | chemicalbook.com |

| 3-pyridone | 5wt% ruthenium/silica, alumina | 3-hydroxypiperidine | Not specified | google.com |

| Phenyl pyridine-1(2H)-carboxylate, Phenyl boronic acid | [Rh(cod)(OH)]₂, (S)-Segphos, aq. CsOH | 3-phenyl-tetrahydropyridine | 81 | nih.gov |

| 3,5-dichloroaniline (multi-step) | Not specified | 1-(3,5-dichlorophenyl)-3-piperidone | 30 (overall) | nih.gov |

| N-BOC piperazine (B1678402) hydrochloride, 3-methoxybromobenzene | Trifluoroacetic acid | N-(3-methoxyphenyl)piperazine | 96 | chemicalbook.com |

Structure Activity Relationship Sar Studies of 3 3 Methoxyphenyl Piperidin 2 One Derivatives

Exploration of Substituent Effects on Biological Activity

The biological activity of derivatives of 3-(3-Methoxyphenyl)piperidin-2-one is profoundly influenced by the nature and position of various substituents. Research has systematically explored these effects to optimize potency and selectivity for different biological targets.

In the pursuit of novel analgesics, a study focusing on derivatives of 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one identified a compound, (3R,4S)-9d, with potent analgesic properties. nih.gov The structure-activity relationship studies revealed that modifications at the N-1 position of the piperidine (B6355638) ring were critical for activity.

For a series of 3-aryl piperidine analogs developed as human dopamine (B1211576) D4 receptor agonists, the nature of the substituent on the aryl ring and the linkage to a bicyclic moiety were key determinants of agonist efficacy. nih.gov Similarly, in the development of NOP receptor agonists from N-3 substituted phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues, a range of functionalities at the N-3 position of the benzimidazol-2-one were explored, leading to the discovery of a potent and selective agonist. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of related piperidine derivatives.

| Scaffold/Series | Substituent Position | Substituent Type | Effect on Biological Activity | Reference |

| 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)ethan-1-one | N-1 of piperidine | 2-(2,4,5-trifluorophenyl)acetyl | Potent analgesic activity | nih.gov |

| 3-Aryl piperidines | Aryl ring and linker | 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings | Potent and efficacious dopamine D4 agonists | nih.gov |

| N-3 substituted phenoxypropyl piperidine benzimidazol-2-ones | N-3 of benzimidazol-2-one | N-methyl acetamide | High-affinity, potent NOP agonist with >100-fold selectivity over MOP receptor | nih.gov |

| 3,5-bis(arylidene)-4-piperidones | Aryl substituents | Increasing size | Positive correlation with cytotoxicity | nih.gov |

| N-acryloyl-3,5-bis(arylidene)-4-piperidones | Aryl substituents | Electron-withdrawing groups | Enhanced cytotoxicity | nih.gov |

Conformational Analysis and its Impact on SAR

The three-dimensional conformation of this compound derivatives plays a pivotal role in their interaction with biological targets. Conformational analysis helps in understanding how the spatial arrangement of functional groups influences biological activity.

In a study of cytotoxic 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogues, molecular modeling and X-ray crystallography were employed to determine the relative locations of the two aryl rings. nih.gov It was found that the presence of an acryloyl group on the piperidine nitrogen significantly affected the molecular geometry. This conformational change was suggested to contribute to the observed differences in cytotoxicity between the N-acyl and non-N-acyl series. nih.gov

Molecular dynamics simulations of a derivative of 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one were used to propose a mechanism for its activation of the μ opioid receptor. nih.gov This highlights the importance of understanding the dynamic conformational changes that occur upon ligand binding.

Pharmacophore Elucidation

Pharmacophore modeling is a crucial step in understanding the key chemical features required for a molecule to exert a specific biological effect. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for recognition by a biological target. nih.gov

For fentanyl derivatives, which share a piperidine core, a 3D pharmacophore model was developed from a set of 50 analogues. nih.gov The model identified three hydrophobic regions, one positive ionizable region, and two hydrogen bond acceptor sites as essential for analgesic activity. nih.gov This type of model is invaluable for designing new compounds with improved activity and for virtual screening of compound libraries to identify novel leads. nih.gov

The general process of pharmacophore model development involves aligning a set of active molecules and identifying the common features that are responsible for their biological activity. researchgate.net These features can include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and charged centers. researchgate.net Once validated, a pharmacophore model can guide the rational design of new molecules with a higher probability of being active. researchgate.net

Rational Design of Novel Analogues

The insights gained from SAR studies, conformational analysis, and pharmacophore modeling provide a solid foundation for the rational design of novel analogues with improved properties.

The discovery of potent analgesics, such as the derivative of 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, was the result of a rational drug design approach guided by SAR. nih.gov Similarly, the optimization of a series of phenyl pyrazole (B372694) inverse agonists of the 5-HT2A receptor led to the discovery of a clinical candidate, APD791. nih.gov This was achieved through systematic modifications to improve selectivity, aqueous solubility, antiplatelet activity, and pharmacokinetic properties. nih.gov

In another example, a series of 3-aryl piperidine analogs were prepared and found to be potent and efficacious human dopamine D4 agonists based on rational design principles. nih.gov The design of novel piperine (B192125) derivatives as multichitinase inhibitors was also guided by the structure of the target enzymes, leading to the identification of a compound with enhanced insecticidal activity. nih.gov

Theoretical and Computational Investigations of 3 3 Methoxyphenyl Piperidin 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like 3-(3-Methoxyphenyl)piperidin-2-one. These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies, which are crucial for predicting its reactivity and intermolecular interactions.

Studies often employ methods like B3LYP with a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate electronic properties. researchgate.net The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net For instance, the calculated bond lengths of the 1,2,3-triazole ring in a related compound were found to be in good agreement with X-ray data, with N-N and N=N bond lengths of approximately 1.37 Å and 1.30 Å, respectively. mdpi.com

The distribution of Mulliken charges reveals the electrophilic and nucleophilic sites within the molecule. Typically, carbon atoms attached to electronegative atoms like oxygen and nitrogen exhibit positive charges, while the heteroatoms themselves carry negative charges. researchgate.net This charge distribution is fundamental to understanding how the molecule might interact with biological macromolecules through electrostatic interactions and hydrogen bonding.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests lower reactivity. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, revealing the nature of electronic transitions within the molecule. mdpi.com

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can identify potential protein targets and predict the binding affinity, providing a measure of the strength of the interaction.

The process involves preparing the 3D structure of the ligand (this compound) and the receptor (a protein of interest). Docking algorithms then explore various possible binding poses of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding energy. nih.govopenmedicinalchemistryjournal.com Lower binding energy values typically indicate a more stable protein-ligand complex. openmedicinalchemistryjournal.com

For example, in a study of related heterocyclic compounds, molecular docking was used to investigate their binding interactions with target proteins. The binding conformations were selected based on both the binding energy and significant non-bonded interactions, such as hydrogen bonds and hydrophobic interactions. openmedicinalchemistryjournal.com These interactions are critical for the stability of the complex. For instance, piperine (B192125), a compound with a piperidine (B6355638) moiety, was shown to form a key hydrogen bond with VAL228 and several hydrophobic interactions within the binding pocket of cyclooxygenase-2 (COX-2).

The results of molecular docking studies can guide the design of new derivatives with improved binding affinity and selectivity. By understanding the key interactions between this compound and its potential targets, medicinal chemists can make targeted modifications to the molecule to enhance its therapeutic potential.

Molecular Dynamics Simulations for Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, as well as the stability of the complex in a simulated physiological environment. mdpi.comnih.gov

MD simulations are typically performed using force fields like AMBER or GROMOS and can run for nanoseconds to microseconds. mdpi.com These simulations track the movements of every atom in the system, allowing for the analysis of various properties, such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

For instance, MD simulations have been used to study the interaction of ligands with G protein-coupled receptors (GPCRs), a common class of drug targets. nih.govresearchgate.net These simulations can reveal the role of specific amino acid residues in ligand binding and receptor activation. In a study of SIRT2 inhibitors, 5-ns MD simulations were used to identify alternative binding pocket conformations. mdpi.com MD simulations can also elucidate the role of water molecules in mediating protein-ligand interactions. nih.gov

By applying MD simulations to the complex of this compound with a potential receptor identified through docking, researchers can gain a deeper understanding of the binding mechanism, the stability of the interaction, and the dynamic behavior of the complex, which is crucial for rational drug design.

QSAR Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. nih.govmdpi.com These methods correlate the biological activity of a set of aligned molecules with their 3D steric and electrostatic fields. The resulting models are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to increased or decreased activity. mdpi.com

For example, a CoMFA study on opioid receptor antagonists demonstrated that variations in binding affinity were dominated by steric rather than electrostatic interactions. nih.gov Similarly, a 3D-QSAR study on farnesoid X receptor (FXR) agonists showed that the presence of hydrophobicity and electronegative groups at specific positions was crucial for their activity. mdpi.com

The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with experimentally determined biological activities. The model's predictive power would be assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govmdpi.com Such a model would be an invaluable tool for guiding the optimization of this chemical scaffold for a specific biological target.

Advanced Analytical Methodologies for Research on 3 3 Methoxyphenyl Piperidin 2 One

Spectroscopic Methodologies for Research-Oriented Structural Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 3-(3-Methoxyphenyl)piperidin-2-one, the IR spectrum would be characterized by specific absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactam (cyclic amide) would be expected in the region of 1650-1690 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 2850-3100 cm⁻¹, and C-O stretching of the methoxy (B1213986) group would be observed in the 1000-1300 cm⁻¹ region. For illustrative purposes, the Attenuated Total Reflectance (ATR)-IR spectral data for a related compound, 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine, is presented below. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine nih.gov |

| C=O (Lactam) | 1650-1690 | Not Applicable |

| Aromatic C-H Stretch | 3000-3100 | Present |

| Aliphatic C-H Stretch | 2850-2950 | Present |

| C-O (Aryl Ether) Stretch | 1200-1275 | Present |

| C-N Stretch | 1020-1250 | Present |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₅NO₂), the molecular weight is 205.25 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, for example, the loss of the methoxy group or cleavage of the piperidinone ring.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment in Research

Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for separating enantiomers if the molecule is chiral.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of a non-volatile compound like this compound. A reversed-phase HPLC method would typically be developed. The selection of the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (UV detection, likely in the range of 254 nm or 280 nm due to the aromatic ring) would be optimized to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A generic reversed-phase HPLC method that could be adapted for this compound is outlined below, based on methods for similar compounds.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Enantiomeric Excess Assessment: Since this compound possesses a chiral center at the 3-position of the piperidine (B6355638) ring, it can exist as a pair of enantiomers. If a stereoselective synthesis is performed, it is crucial to determine the enantiomeric excess (ee) of the product. This is typically achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation into two distinct peaks. The ee is then calculated from the relative areas of the two enantiomer peaks. The choice of the CSP and the mobile phase is critical and often requires screening of different chiral columns and solvent systems.

In Vitro Assay Development and Validation for Biological Activity Profiling

To investigate the potential biological effects of this compound, various in vitro assays can be developed and validated. The choice of assays would depend on the therapeutic area of interest. Given the structural similarity of the piperidine and piperidinone scaffolds to known biologically active molecules, several assay types could be relevant.

Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. If this compound is hypothesized to be an enzyme inhibitor, a suitable in vitro assay would be developed. For instance, in a study on pyrrolopyrimidinone derivatives, which share some structural features with piperidinones, researchers developed an in vitro enzymatic assay to screen for inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). acs.org Such an assay typically involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is measured, often using a fluorescent or colorimetric substrate, to determine the inhibitory activity of the compound, usually expressed as an IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Cell-Based Assays: Cell-based assays are crucial for understanding the effect of a compound in a more biologically relevant context. For example, if the compound is being investigated for anticancer properties, its antiproliferative activity can be assessed using various human cancer cell lines. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. In a study on piperidinol analogs, their anti-tuberculosis activity was evaluated by determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Receptor Binding Assays: The piperidine scaffold is present in many compounds that target G-protein coupled receptors (GPCRs) or ion channels. Radioligand binding assays can be used to determine if this compound binds to a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the test compound. The ability of the compound to displace the radioligand is measured, and its binding affinity (Ki) is calculated.

The validation of any developed assay is a critical step and involves assessing its performance characteristics, including:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of scatter of a series of measurements.

Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

A hypothetical validation summary for an in vitro enzyme inhibition assay is presented below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Precision (Intra-assay) | %CV < 15% | 8% |

| Precision (Inter-assay) | %CV < 20% | 12% |

| Accuracy | 80-120% Recovery | 95% |

| Linearity (R²) | > 0.99 | 0.995 |

| Z'-factor | > 0.5 | 0.7 |

Biological Activity and Mechanistic Insights of 3 3 Methoxyphenyl Piperidin 2 One in Vitro

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

There is no available information detailing the in vitro enzyme inhibition kinetics or the specific mechanism of action for 3-(3-Methoxyphenyl)piperidin-2-one. While related chemical scaffolds have been explored as inhibitors for enzymes like glutaminyl cyclase (QC) or monoacylglycerol lipase (B570770) (MAGL), no such investigation has been published for the specific compound . nih.govnih.gov Therefore, data on inhibition constants (Kᵢ), IC₅₀ values, or the mode of inhibition (e.g., competitive, non-competitive) are absent from the literature.

Receptor Binding Studies and Selectivity Profiling (In Vitro)

No in vitro receptor binding studies or selectivity profiles for this compound have been published. Consequently, there are no available data on its affinity (e.g., Kᵢ, Kd) or functional activity (e.g., EC₅₀, Emax) at any known receptor. Studies on other piperidine (B6355638) derivatives have shown binding to histamine (B1213489) H3 and sigma-1 receptors, but this cannot be extrapolated to this compound due to structural differences. nih.gov

Cellular Pathway Modulation in Model Systems (In Vitro)

The scientific literature lacks reports on how this compound modulates cellular pathways in in vitro model systems. There are no studies examining its effects on signaling cascades, gene expression, or other cellular functions. For instance, while some novel compounds are assessed for their ability to modulate pathways like the STING pathway, no such data exists for this compound. acs.org

Research on Derivatives and Analogues of 3 3 Methoxyphenyl Piperidin 2 One

Design and Synthesis of Chemically Diverse Analogues

The synthetic strategies for generating analogues of 3-(3-Methoxyphenyl)piperidin-2-one are diverse, often involving multi-step sequences to introduce desired chemical diversity. A common approach begins with the synthesis of a substituted piperidine (B6355638) core, followed by functionalization.

One notable synthetic route involves the preparation of N-protected 3-piperidone, which then undergoes a Grignard reaction with a substituted phenyl magnesium halide to introduce the desired aryl group at the 3-position. google.com Subsequent chemical transformations can then be used to introduce further diversity. For instance, the synthesis of 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, a potent analgesic analogue, highlights a sophisticated synthetic approach. nih.gov This synthesis likely involves the creation of a highly substituted piperidine ring with precise stereochemical control.

Other general methods for piperidine synthesis that can be adapted for creating analogues include the reduction of corresponding pyridine (B92270) precursors and various cyclization reactions. mdpi.com For example, hydrogenation of a suitably substituted pyridine can yield the desired piperidine core. chemicalbook.com The choice of catalyst, such as palladium on carbon or platinum oxide, and reaction conditions can influence the stereochemical outcome of the final product. mdpi.com

Furthermore, the synthesis of related structures, such as 1-(3-methoxyphenyl)piperazine, involves the reaction of N-Boc piperazine (B1678402) with 3-methoxybromobenzene, followed by deprotection. chemicalbook.com While not a direct analogue of the piperidin-2-one, this demonstrates a common method for introducing the 3-methoxyphenyl (B12655295) moiety that can be adapted. The diversity of analogues is also achieved by modifying the piperidine nitrogen. For instance, acylation or alkylation of the nitrogen atom can be readily achieved to introduce a wide range of substituents. nih.govunisi.it

Comparative Biological Activity Profiling of Analogues (In Vitro)

The in vitro biological activity of analogues of this compound has been assessed in various assays to determine their potency and selectivity for specific biological targets. A significant focus has been on developing compounds with analgesic properties.

A study on a series of 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(substituted phenyl)ethan-1-one analogues revealed potent analgesic activity. nih.gov The in vitro activity of these compounds was evaluated, and structure-activity relationships were established. For example, the substitution pattern on the 2-phenylethanone moiety was found to be critical for activity.

The following interactive table summarizes the in vitro biological activity of selected analogues.

| Compound | Structure | In Vitro Activity (ED₅₀ mg/kg, hot plate) |

| (3R,4S)-9d | 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one | 0.54 |

| (3R,4S)-10a (metabolite of 9d) | (3R,4S)-3-((Dimethylamino)methyl)-4-(3-methoxyphenyl)piperidin-4-ol | - |

Data sourced from a study on potent analgesics. nih.gov The ED₅₀ value represents the effective dose for 50% of the population in a hot plate test, indicating analgesic effect.

The data indicates that the introduction of a dimethylaminomethyl group at the 3-position and a hydroxyl group at the 4-position of the piperidine ring, along with a specific substituted phenylacetyl group on the piperidine nitrogen, results in a potent analgesic compound. nih.gov

Lead Optimization Strategies based on Analogues

Lead optimization efforts for this class of compounds have focused on systematically modifying the lead structures to improve their potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) data derived from the in vitro testing of analogues is crucial in guiding these optimization strategies. nih.gov

Key strategies have included:

Modification of the N-substituent: The nature of the substituent on the piperidine nitrogen has been shown to significantly influence biological activity. Varying the aryl or acyl group at this position allows for the exploration of different binding interactions with the target protein. nih.govunisi.it

Substitution on the Phenyl Ring: Altering the substitution pattern on the 3-methoxyphenyl ring can modulate the electronic and steric properties of the molecule, which in turn can affect its binding affinity and metabolic stability.

Stereochemical Control: The stereochemistry of the substituents on the piperidine ring is critical for activity. The synthesis of enantiomerically pure compounds is often a key step in lead optimization to identify the more active stereoisomer and reduce potential off-target effects. nih.govacs.org

Introduction of Polar Groups: The introduction of polar functional groups can improve the solubility and pharmacokinetic profile of the compounds. researchgate.net

For instance, in the development of the potent analgesic (3R,4S)-9d, the trifluorophenyl group was identified as an optimal substituent on the N-acetyl moiety, highlighting the importance of the electronic nature of this part of the molecule. nih.gov

Design Principles for Enhancing Pharmacological Profiles of Analogues

The design of new analogues with enhanced pharmacological profiles is guided by several key principles derived from SAR studies and computational modeling.

Target-Specific Interactions: The design process often involves computational docking studies to understand how the analogues bind to their biological target. nih.gov This allows for the rational design of modifications that are predicted to enhance binding affinity. For example, molecular dynamics simulations have been used to propose the binding mode of active metabolites at the μ opioid receptor. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to improved properties. For example, a methoxy (B1213986) group could potentially be replaced with other small, electron-donating groups to fine-tune the compound's properties.

Scaffold Hopping: In some cases, the piperidin-2-one core may be replaced with other heterocyclic scaffolds to explore new chemical space and potentially discover compounds with novel pharmacological profiles. researchgate.net

Metabolic Stability: The design of analogues also considers their metabolic stability. Modifications are often made to block potential sites of metabolism, thereby increasing the compound's half-life and duration of action.

By applying these principles, researchers aim to develop analogues of this compound with optimized potency, selectivity, and drug-like properties for potential therapeutic applications.

Future Directions and Emerging Research Avenues for 3 3 Methoxyphenyl Piperidin 2 One

Integration of Artificial Intelligence and Machine Learning in Discovery Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the piperidin-2-one scaffold. mdpi.com These computational technologies offer powerful tools to navigate the vast chemical space and predict molecular properties with increasing accuracy, thereby reducing the time and cost associated with traditional drug discovery pipelines. mdpi.comnih.gov

Furthermore, deep learning techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be employed for de novo drug design. nih.gov These models can generate novel molecular structures based on the piperidin-2-one core that are optimized for desired pharmacological profiles, such as enhanced blood-brain barrier permeability or reduced off-target toxicity. nih.gov AI can also predict the three-dimensional structure of target proteins, which is crucial for structure-based drug design and understanding how ligands like 3-(3-methoxyphenyl)piperidin-2-one derivatives might interact with their biological targets. nih.gov

| AI/ML Application | Description | Potential Impact on Piperidin-2-one Research |

|---|---|---|

| Target Identification & Validation | Analyzing genomic, proteomic, and clinical data to identify novel biological targets for which piperidin-2-one derivatives may be effective. mdpi.com | Expands the range of diseases that could be treated with this class of compounds. |

| Predictive Modeling (QSAR) | Developing models that correlate the chemical structure of piperidin-2-one analogs with their biological activity. mdpi.com | Accelerates the identification of lead compounds by prioritizing synthesis of the most promising derivatives. |

| De Novo Drug Design | Using generative models to create novel piperidin-2-one molecules with optimized, multi-parameter properties (e.g., potency, selectivity, ADME). nih.gov | Creates innovative drug candidates with potentially superior efficacy and safety profiles. |

| ADME/Toxicity Prediction | Employing machine learning models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new chemical entities. nih.gov | Reduces late-stage attrition of drug candidates by flagging potential liabilities early in development. |

Novel Therapeutic Applications Based on Mechanistic Understanding

While the full pharmacological profile of this compound is still under investigation, research into structurally related piperidine (B6355638) compounds provides a strong foundation for exploring novel therapeutic applications. A significant body of research points toward the potential of piperidine scaffolds in modulating the central nervous system, particularly as analgesics.

For instance, derivatives of 3-(3-methoxyphenyl)piperidine (B1313662) have been identified as potent analgesics that act via the μ-opioid receptor (MOR). nih.govacs.org Mechanistic studies, aided by molecular dynamics simulations, have proposed how these compounds activate the receptor, offering a blueprint for designing new pain therapeutics. nih.govacs.orgresearchgate.net Similarly, other piperidinone scaffolds have been designed to target the κ-opioid receptor (KOR) for their antinociceptive effects. nih.gov

This mechanistic insight allows for the rational design of this compound derivatives with specific activities. Future research could focus on:

Developing Novel Analgesics: Systematically modifying the this compound core to optimize interactions with opioid receptors, potentially leading to analgesics with improved side-effect profiles compared to current opioids. researchgate.net

Targeting Neuropsychiatric Disorders: Given that opioid systems are implicated in mood regulation, derivatives could be screened for activity against depression, anxiety, or other psychiatric conditions. The neurokinin-1 (NK-1) receptor, a target for antidepressant and antiemetic drugs, is another potential avenue, as other complex piperidine derivatives are known to be potent antagonists of this receptor.

Exploring Anti-inflammatory Agents: Mitogen- and Stress-Activated Kinase 1 (MSK1) is a target in inflammatory diseases, and certain pyridinyl guanidine (B92328) derivatives have shown inhibitory activity. mdpi.com The piperidin-2-one scaffold could be explored for its potential to inhibit MSK1 or other kinases involved in inflammatory pathways.

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a departure from siloed research efforts. The development of therapeutics based on the this compound scaffold is an area ripe for interdisciplinary collaboration. hilarispublisher.com Success will depend on forging strong partnerships between various scientific disciplines.

Synthetic and Medicinal Chemists: These researchers are essential for devising efficient and stereoselective synthetic routes to new analogs and for executing the design-make-test-analyze cycles. news-medical.net

Computational Scientists and Bioinformaticians: This group can apply AI and ML tools for predictive modeling, virtual screening, and data analysis, providing crucial guidance for synthetic chemists. mdpi.com

Pharmacologists and Cell Biologists: Expertise in this area is critical for conducting in vitro and in vivo assays to determine the biological activity, mechanism of action, and efficacy of newly synthesized compounds.

Structural Biologists: These scientists can determine the crystal or cryo-EM structures of ligand-receptor complexes, providing invaluable atomic-level insight for structure-based drug design.

Collaborative platforms, such as academic-industrial partnerships and international research consortia, can pool resources, share knowledge, and accelerate the translation of basic research findings into clinical candidates.

Challenges and Opportunities in Piperidin-2-one Scaffold Research

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov However, significant challenges remain in its synthesis and functionalization, which in turn present opportunities for innovation.

One of the primary challenges is the development of general and efficient methods for the synthesis of substituted piperidines, particularly with precise stereochemical control. mdpi.comresearchgate.net Traditional methods can be lengthy and lack modularity. news-medical.net Another significant hurdle is the direct C–H functionalization of the saturated piperidine ring. Compared to aromatic systems, the sp³ C–H bonds of piperidines are less reactive, making their selective modification difficult. nih.gov

These challenges create clear opportunities for chemical innovation:

| Challenge | Associated Opportunity |

|---|---|

| Complex, multi-step synthesis of substituted piperidin-2-ones. news-medical.net | Development of novel, modular synthetic strategies (e.g., cascade reactions, biocatalysis) to streamline the creation of diverse compound libraries. news-medical.netresearchgate.net |

| Stereoselective synthesis to control 3D molecular shape. mdpi.com | Discovery of new asymmetric catalysts and methods to access specific stereoisomers, which may have distinct pharmacological profiles. |

| Difficulty in direct C–H functionalization of the piperidine core. nih.gov | Innovation in catalysis (e.g., photoredox, transition-metal) to enable late-stage diversification of complex molecules, rapidly generating analogs from a common intermediate. mdpi.com |

| Optimizing drug-like properties (potency, selectivity, solubility, stability). hilarispublisher.com | Leveraging computational chemistry and AI to guide molecular design and achieve a better balance of properties, reducing the risk of failure in later development stages. hilarispublisher.com |

Recent breakthroughs, such as combining biocatalytic oxidation with radical cross-coupling, have shown promise in simplifying the synthesis of complex piperidines, reducing step counts and avoiding costly precious metal catalysts. news-medical.net Applying such innovative methods to the this compound scaffold could unlock new areas of chemical space and significantly accelerate the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(3-Methoxyphenyl)piperidin-2-one in laboratory settings?

- Methodological Answer :

- Storage : Store in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture and ensure containers are sealed to limit dust/aerosol formation .

- PPE : Use NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Conduct regular glove integrity checks and follow proper decontamination procedures .

- Ventilation : Work in a fume hood or well-ventilated area to minimize inhalation risks. Implement HEPA filtration for dust control during weighing or transfer .

Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve bond angles and torsion angles (e.g., C–S–C bonds at ~70–168° for sulfur-containing analogs) to confirm stereochemistry and molecular packing .

- NMR Spectroscopy : Use - and -NMR to assign methoxyphenyl and piperidinone protons/carbons. Compare chemical shifts with analogs like 3-phenyl-2-(piperidin-1-yl) derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ) and fragmentation patterns .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer :

- Key Steps :

Piperidinone Ring Formation : Cyclize 3-methoxyphenyl-substituted amines via intramolecular lactamization under acidic conditions (e.g., HCl/THF reflux) .

Functionalization : Introduce substituents via nucleophilic acyl substitution or Suzuki-Miyaura coupling for aryl modifications .

- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Systematic Testing : Use shake-flask method with HPLC quantification to measure solubility in polar (e.g., DMSO, water) and nonpolar (e.g., hexane) solvents. Control temperature (±0.1°C) and pH (±0.05) .

- Data Analysis : Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity. Compare results with analogs like 4-(3-methoxyphenoxy)piperidine derivatives .

Q. How to design experiments evaluating the compound’s adsorption on indoor surfaces for environmental stability studies?

- Methodological Answer :

- Surface Preparation : Simulate indoor materials (e.g., glass, PVC) and apply microspectroscopic imaging (AFM, ToF-SIMS) to track adsorption kinetics .

- Reactivity Testing : Expose surfaces to controlled humidity (30–70% RH) and ozone (50 ppb) to assess oxidative degradation pathways .

Q. What experimental approaches can address discrepancies in reported bioactivity data for piperidin-2-one derivatives?

- Methodological Answer :

- Assay Standardization :

In Vitro Testing : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to measure IC values. Include positive controls (e.g., known antagonists) .

Metabolic Stability : Conduct liver microsome assays (human/rat) with LC-MS quantification to compare half-life () and intrinsic clearance .

- Data Harmonization : Apply multivariate analysis (PCA) to identify variables (e.g., solvent, cell line) causing inter-study variability .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.